molecular formula C21H20N2O5S2 B2561747 Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate CAS No. 923472-08-6

Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate

Cat. No. B2561747
CAS RN: 923472-08-6
M. Wt: 444.52
InChI Key: JJRMEDCXZFLKOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which include “Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate” is complex, contributing to its versatility in scientific research. The compound’s structure is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Chemical Reactions Analysis

The compound “Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate” is involved in complex chemical reactions. For instance, it has been found to competitively inhibit Malate Dehydrogenase (MDH) 1 and MDH2, enzymes that play a crucial role in cancer metabolism .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate has shown promise as an antitumor and cytotoxic agent. Researchers have synthesized similar thiazole derivatives and evaluated their effects on human tumor cell lines. For instance, reports that certain thiazole compounds demonstrated potent effects against prostate cancer cells.

Drug Development

While specific drug development studies are lacking, the thiazole scaffold offers opportunities for designing novel drug molecules. Researchers may investigate Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate as a potential lead compound.

Future Directions

“Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate” has potential applications in cancer research due to its ability to inhibit MDH1 and MDH2 . Future research may focus on further exploring its potential in cancer treatment and other medical applications.

properties

IUPAC Name

methyl 4-[2-(3-benzylsulfonylpropanoylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-28-20(25)17-9-7-16(8-10-17)18-13-29-21(22-18)23-19(24)11-12-30(26,27)14-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRMEDCXZFLKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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